Home > Products > Screening Compounds P25654 > 4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide
4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide -

4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide

Catalog Number: EVT-3637363
CAS Number:
Molecular Formula: C16H20N4O3
Molecular Weight: 316.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a novel high-energy density material. []
  • Relevance: This compound, like the target compound N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, contains a nitro-pyrazole moiety.

3,3′-(E)-diazene-1,2-diylbis{4-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-1,2,5-oxadiazole}

  • Compound Description: This compound is another example of a novel high-energy density material. []
  • Relevance: Similar to N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, this compound contains a dinitro-pyrazole group within its structure.

2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012)

  • Compound Description: OSU-03012 is a celecoxib derivative that acts as a direct inhibitor of p21-activated kinase (PAK) and also inhibits PDK1. It shows anti-proliferative effects in vitro. []
  • Relevance: Both OSU-03012 and N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide share a core structure consisting of a pyrazole ring substituted with a phenylacetamide group.

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

  • Compound Description: This compound, also referred to as OSU-03012, is a phosphoinositide-dependent protein kinase-1 (PDK-1) small-molecule inhibitor. It prevents YB-1 from binding to the EGFR promoter, ultimately inhibiting the growth of basal-like breast cancer. []
  • Relevance: OSU-03012 shares a similar pyrazole core structure with N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, although the substituents on the pyrazole ring differ.

4-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-6-morpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

  • Compound Description: This compound represents a novel class of phosphodiesterase 3A (PDE3A) inhibitors. It exhibits considerable inhibition against PDE3 enzymes and has shown improvement in cardiac muscle contractility in experimental subjects. []
  • Relevance: Both this compound and N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide contain a pyrazole ring and a nitrophenyl group, although the overall structures are distinct.

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

  • Compound Description: This compound is a potent and selective glucagon receptor antagonist, showing potential for treating type II diabetes. It effectively lowers blood glucose levels in preclinical models. []
  • Relevance: MK-0893 and N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide both feature a central pyrazole ring. The substituents on the pyrazole ring differ significantly between the two molecules.
  • Compound Description: This class of compounds, particularly those with a methyl group (5a) or a 2-methylphenyl group (5c) in the amide part, show promising cytotoxic activity against the MCF-7 breast cancer cell line. []
  • Relevance: This series of compounds, like N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, features a core structure containing a substituted pyrazole ring.

2-[4-(4-Cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl]-N-methylacetamide (PF-02367982)

  • Compound Description: PF-02367982 is a nonsteroidal progesterone receptor (PR) antagonist. It shows high selectivity for PR over the glucocorticoid receptor and demonstrates potential in treating gynecological conditions. []
  • Relevance: PF-02367982 shares a similar pyrazole-acetamide core structure with N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, but they differ in their substituents.

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, specifically compound 15

  • Compound Description: This class of compounds demonstrates potent and selective inhibitory activity against CDK2, a target for cancer treatment. Compound 15, in particular, exhibits significant antiproliferative activity against a range of cancer cell lines. []
  • Relevance: These compounds share a pyrazole ring as a core structural feature with N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, despite differences in the overall structures.

2-amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine (Compound 42)

  • Compound Description: This compound is a potent and selective inhibitor of heat shock protein 90 (Hsp90). It shows significant efficacy in a melanoma xenograft tumor model and exhibits desirable PK/PD relationships and DMPK profiles. []
  • Relevance: This compound, like N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, contains a substituted pyrazole ring.
  • Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 antagonist. It demonstrates strong antiplatelet and antithrombotic activities in vivo and represents a potential alternative to clopidogrel. []
  • Relevance: SAR216471 shares the pyrazole ring as a common structural element with N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide.

Properties

Product Name

4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide

IUPAC Name

4-(4-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)butanamide

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

InChI

InChI=1S/C16H20N4O3/c1-12(2)13-5-7-14(8-6-13)18-16(21)4-3-9-19-11-15(10-17-19)20(22)23/h5-8,10-12H,3-4,9H2,1-2H3,(H,18,21)

InChI Key

IBUSKYWQRPHYOJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.